2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther
Description
2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther (hereafter referred to as rac-TimololEther) is a racemic mixture structurally related to the beta-blocker drug Timolol Maleate. Its molecular formula is C23H35N7O8S2, with a molecular weight of 601.70 g/mol . Unlike Timolol Maleate, which is a maleate salt of the (S)-enantiomer, rac-TimololEther exists as an ether derivative in racemic form, lacking the ionic maleate counterion . This compound is primarily identified as a pharmaceutical impurity or synthetic intermediate in Timolol Maleate production .
Key structural features include:
- A 1,2,5-thiadiazole core substituted with a morpholino group at position 4.
- A racemic oxypropanolamine side chain linked via an ether bond.
- The absence of the maleate counterion present in the active pharmaceutical ingredient (API) Timolol Maleate.
Properties
IUPAC Name |
N-[2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O4S2/c1-19(2,3)20-12-14(30-18-16(22-32-24-18)26-6-10-28-11-7-26)13-29-17-15(21-31-23-17)25-4-8-27-9-5-25/h14,20H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPUXCABRWWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610271-56-2 | |
| Record name | 3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610271562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((1,1-DIMETHYLETHYL)AMINO)-2-((4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL)OXY)PROPAN-1-OL, (2RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5J1NXF2G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Intermediate Synthesis: 4-Morpholino-1,2,5-thiadiazol-3-ol
The thiadiazole core is synthesized via hydrolysis of 3-chloro-4-morpholino-1,2,5-thiadiazole (CAS 30165-96-9). In a representative procedure:
-
Reactants : 3-Chloro-4-morpholino-1,2,5-thiadiazole (50 g), sodium hydroxide (80 g), dimethyl sulfoxide (200 mL).
-
Conditions : Heating at 120°C for 5 hours under vigorous stirring.
-
Workup : Acidification with dilute HCl to pH 1 precipitates the product, yielding 95% 4-morpholino-1,2,5-thiadiazol-3-ol (CAS 30165-97-0).
This intermediate’s structure is critical for subsequent etherification with Timolol precursors.
Etherification with Racemic Timolol Backbone
The racemic Timolol backbone is prepared via stereoselective synthesis. A patented method outlines the use of D-glyceraldehyde derivatives to construct the propanolamine moiety. Key steps include:
-
Epoxide Formation : Reaction of D-glyceraldehyde acetonide with epichlorohydrin to form an epoxide intermediate.
-
Amination : Treatment with tert-butylamine under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to yield racemic Timolol base.
Coupling this intermediate with 4-morpholino-1,2,5-thiadiazol-3-ol occurs via nucleophilic substitution:
-
Reactants : Racemic Timolol base, 4-morpholino-1,2,5-thiadiazol-3-ol, activating agent (e.g., NaH or K₂CO₃).
-
Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours.
-
Product Isolation : Column chromatography or recrystallization from ethanol/water mixtures yields the target ether.
Optimization and Challenges
Regioselectivity and Byproduct Formation
The thiadiazol-3-ol group exhibits ambident nucleophilicity, potentially forming N- or O-alkylated products. Studies indicate that O-alkylation dominates in polar aprotic solvents due to enhanced oxygen nucleophilicity. Byproducts such as N-alkylated isomers are minimized by:
Racemic Resolution
The synthetic route yields racemic Timolol ether due to the absence of chiral resolution steps. Enantiomeric purity is typically assessed via chiral HPLC, though pharmacopeial standards accept >95% HPLC purity for impurity profiling.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Batch analyses report >95% purity by reversed-phase HPLC (C18 column, acetonitrile/water gradient). Key impurities include unreacted Timolol base (<1.5%) and N-alkylated byproducts (<2.0%).
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Large-scale synthesis prioritizes solvent recycling:
Regulatory Compliance
As a pharmacopeial impurity, the compound must meet ICH Q3A guidelines for residual solvents (<500 ppm) and heavy metals (<10 ppm).
| Parameter | Value/Description | Reference |
|---|---|---|
| Starting Material | 3-Chloro-4-morpholino-1,2,5-thiadiazole | |
| Solvent | Dimethyl sulfoxide | |
| Base | Sodium hydroxide | |
| Temperature | 120°C | |
| Yield | 95% |
Table 2. Etherification Conditions
| Parameter | Value/Description | Reference |
|---|---|---|
| Timolol Derivative | Racemic Timolol base | |
| Coupling Agent | Potassium carbonate | |
| Solvent | Dimethylformamide | |
| Reaction Time | 12–24 hours | |
| Purity | >95% (HPLC) |
Table 3. Common Byproducts and Controls
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the morpholine and thiadiazole rings suggests that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been explored for their antimicrobial, antiviral, and anticancer properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther would depend on its specific interactions with molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Timolol Maleate
Molecular Formula : C17H28N4O7S
Molecular Weight : 432.49 g/mol
Key Differences :
- Timolol Maleate is the pharmacologically active (S)-enantiomer paired with a maleate counterion, whereas rac-TimololEther is a racemic ether derivative.
- The maleate salt enhances solubility and bioavailability, critical for ocular and systemic administration . Activity: Timolol Maleate is a potent β-adrenergic receptor blocker used to treat glaucoma and hypertension.
Metabolite III of Timolol Maleate
Structure: Hydroxylated derivative of the oxypropanolamine side chain . Activity: Exhibits 1/7th the β-blocking activity of Timolol Maleate in anesthetized dogs . Key Differences: Metabolite III retains the morpholino-thiadiazole core but undergoes metabolic oxidation/hydroxylation, altering its pharmacokinetic profile compared to rac-TimololEther .
rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol
Molecular Formula : C6H9N3O2S
Molecular Weight : 187.22 g/mol
Key Differences :
Timolol EP Impurity E
Molecular Formula : C17H26N4O6S
Molecular Weight : 414.48 g/mol
Key Differences :
- Contains a (Z)-but-2-enoic acid moiety linked to the Timolol backbone.
Structural and Functional Analysis Table
Research Findings and Implications
Enantiomeric Impact : Racemic mixtures like rac-TimololEther often exhibit diminished or altered activity compared to enantiopure APIs (e.g., Timolol Maleate’s (S)-form) .
Metabolic Pathways : Structural modifications in metabolites (e.g., hydroxylation) or impurities (e.g., acid formation) significantly alter pharmacokinetics and safety profiles .
Synthetic Utility : Simpler analogs like 4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol are critical intermediates, whereas rac-TimololEther represents a late-stage impurity requiring rigorous control .
Biological Activity
2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-Timolol Ether is a synthetic compound with potential therapeutic applications. This compound combines the structural features of timolol, a non-selective beta-adrenergic antagonist, with a thiadiazole moiety that may enhance its biological activity. The exploration of its biological properties is crucial for understanding its potential uses in pharmacotherapy.
Chemical Structure and Properties
- Molecular Formula : C19H31N7O4S2
- Molecular Weight : 485.62 g/mol
- CAS Number : 610271-56-2
The compound features a morpholine ring and a thiadiazole group, which are known to contribute to various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-Timolol Ether have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4d (Thiadiazole derivative) | U87 (Glioma) | 0.58 | Induction of apoptosis via caspase activation |
| 4i (Thiadiazole derivative) | HeLa (Cervical) | 0.03 | Inhibition of carbonic anhydrase IX |
| 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-Timolol Ether | TBD | TBD | TBD |
The mechanism of action often involves the induction of apoptosis and inhibition of specific enzymes like carbonic anhydrase IX, which is crucial in cancer metabolism and proliferation .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that modifications in the thiadiazole structure can enhance antibacterial activity against various pathogens.
Case Study: Antimicrobial Evaluation
A study on related thiadiazole compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the introduction of morpholine groups could enhance this activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-Timolol Ether to target proteins involved in cancer progression. These studies reveal potential interactions with key receptors and enzymes that play roles in tumor growth and metastasis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
